molecular formula C24H22N4O3S2 B2648550 3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile CAS No. 1223870-89-0

3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile

Cat. No.: B2648550
CAS No.: 1223870-89-0
M. Wt: 478.59
InChI Key: ODSZSNKKSYJZLD-UHFFFAOYSA-N
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Description

3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile is a sophisticated synthetic building block designed for advanced pharmaceutical and medicinal chemistry research. This multifunctional compound features a piperidine core substituted with a vinylsulfonyl group, a nitrile, a ketone, and a pyridinyl-thiazole moiety. The integration of these pharmacologically active fragments, particularly the pyridinyl-thiazole which is a privileged scaffold in drug discovery, suggests significant potential for this molecule in the development of targeted protein inhibitors . Its primary research application is likely as a key intermediate in the synthesis of novel bioactive molecules, such as kinase inhibitors or other enzyme antagonists relevant to oncology and inflammatory diseases. The reactive ketone and nitrile groups offer handles for further chemical modification, making it a versatile precursor for constructing compound libraries. The vinylsulfonyl group is a known electrophile that can facilitate the development of covalent inhibitors, which form a permanent or long-lasting bond with their target proteins. This product is offered with comprehensive analytical characterization, including HPLC, NMR, and MS, to ensure batch-to-batch consistency and support rigorous research standards . It is supplied exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c25-16-20(24-27-22(17-32-24)21-8-4-5-12-26-21)23(29)19-9-13-28(14-10-19)33(30,31)15-11-18-6-2-1-3-7-18/h1-8,11-12,15,17,19-20H,9-10,13-14H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSZSNKKSYJZLD-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C(C#N)C2=NC(=CS2)C3=CC=CC=N3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)C(C#N)C2=NC(=CS2)C3=CC=CC=N3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its inhibitory effects on specific enzymes, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

  • A piperidine ring with a sulfonyl group.
  • A thiazole moiety attached to a pyridine ring.
  • A propanenitrile group .

This intricate design is thought to contribute to its biological efficacy.

Enzyme Inhibition

Recent studies have highlighted the compound's potent inhibitory activity against various enzymes, particularly those involved in cancer pathways. Notably, it has been shown to inhibit phosphoinositide 3-kinases (PI3K), which are critical in cellular signaling pathways related to growth and survival.

Enzyme IC50 (nM) Notes
PI3Kα3.6Highly potent inhibitor
PI3Kγ1.8Significant inhibition
PI3Kδ2.5Effective against this isoform
PI3Kβ30.0Less effective compared to others

The structure–activity relationship studies indicate that the sulfonamide functionality and the pyridyl group are crucial for maintaining high inhibitory activity against these enzymes .

Antimicrobial Activity

In addition to its enzyme inhibition properties, preliminary tests suggest that the compound may possess antimicrobial properties. For instance, derivatives of similar structures have demonstrated activity against Gram-positive bacteria, indicating a potential for broader antimicrobial applications .

Case Studies

A recent study focused on the synthesis of thiazolo[5,4-b]pyridine derivatives, including compounds structurally related to our target molecule. These derivatives exhibited promising results in enzyme inhibition assays, with several compounds showing nanomolar IC50 values against PI3K isoforms. The research emphasized the importance of specific functional groups in enhancing biological activity and selectivity .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed key insights into how modifications to the chemical structure can influence biological activity:

  • Sulfonamide Group : Essential for PI3K inhibition; variations in this group can significantly alter potency.
  • Pyridine vs. Phenyl Substitution : Replacing the pyridyl group with a phenyl group resulted in decreased activity, highlighting the necessity of the nitrogen-containing heterocycle for optimal binding and efficacy .
  • Propanenitrile Moiety : This part of the molecule is believed to enhance lipophilicity and improve cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs based on functional groups, bioactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Bioactivity References
Target Compound Propanenitrile 3-oxo, sulfonylpiperidine, pyridinyl-thiazolyl ~500 (calculated) Hypothesized kinase inhibition
3-((3S,4S)-4-ethyl-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidin-1-yl)-3-oxopropanenitrile (Patent Compound A) Propanenitrile Imidazo-pyrrolo-pyrazine, ethyl-piperidine ~450 Anticancer (kinase targeting)
2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-yl-idene)propanedinitrile (Thiazolidinone Derivative) Propanedinitrile Thiazolidinone, phenyl ~300 Antimicrobial, antitumor
3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-tetrahydrofuran-linked propanenitrile (Sugar-Modified Nitrile) Propanenitrile Sugar backbone, pyrimidinone ~800 Antiviral (nucleotide analog)

Key Findings:

Patent Compound A’s imidazo-pyrrolo-pyrazine moiety is linked to kinase inhibition in clinical candidates, with higher solubility than the target compound due to reduced sulfonyl group bulk . The thiazolidinone derivative’s propanedinitrile core enhances electrophilicity, correlating with broad-spectrum antimicrobial activity .

Hydrogen-bonding patterns (evidenced by crystallographic studies using SHELX ) predict stronger intermolecular interactions for the target compound than for Patent Compound A.

Synthetic Complexity :

  • The target compound’s synthesis requires multi-step functionalization of the piperidine and thiazole rings, contrasting with the sugar-modified nitrile ’s enzymatic coupling methods .

Research Implications and Limitations

  • Lumping Strategy : Grouping the target compound with analogs like Patent Compound A under "nitrile-based kinase inhibitors" could streamline drug discovery pipelines, though structural nuances (e.g., sulfonyl vs. imidazo-pyrrolo-pyrazine) necessitate individual optimization .
  • Data Gaps : Direct bioactivity data for the target compound are absent in the provided evidence; inferences rely on structural parallels and general trends in nitrile/thiazole pharmacology .

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